1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of analogues and derivatives related to "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" involves sophisticated organic synthesis techniques. A notable method includes the cyclization of N-protected precursors followed by X-ray diffraction studies to confirm the molecular geometry of the products. This process is crucial for understanding the compound's conformational flexibility and potential utility as a building block for lead optimization in drug discovery (Feskov et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds related to "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" includes X-ray diffraction and computational modeling. These studies reveal the compound's larger size and increased conformational flexibility compared to parent heterocycles, underlining its potential as a versatile building block for pharmaceutical applications (Feskov et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" and its analogues involves various transformations, such as tosylation, acylation, and reactions with nucleophiles leading to novel azaheterocycles. These transformations are pivotal for exploring the compound's utility in medicinal chemistry and synthesizing new derivatives with potential biological activity (Chen et al., 1967).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure of compounds related to "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" can be determined through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, has been elucidated, showing the piperidine ring's conformation and interactions with chloride ions, providing insights into the compound's solid-state properties (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" include its reactivity towards various chemical reagents and its role as a precursor for the synthesis of a wide range of heterocyclic compounds. These properties are essential for the development of novel pharmaceutical agents, highlighting the compound's significance in drug synthesis and design (Chen et al., 1967).
Scientific Research Applications
Synthesis and Structural Insights
1-(Azetidin-3-yl)piperidine-4-carboxylic acid, as a part of azetidine and azetidinone compounds, has been actively researched for its unique chemical properties and potential applications in medicinal chemistry. Azetidines and their derivatives are known for their stability and reactivity, making them valuable for synthesizing a variety of compounds, including piperidines, pyrrolidines, and pyrroles. These azaheterocycles are synthesized from acyclic precursors and are used in the synthesis of β-lactams, which are precursors of β-amino acids, amides, and other heterocyclic compounds (Singh, D’hooghe, & Kimpe, 2008). The structural flexibility and larger size of azetidine-based isosteres, compared to traditional heterocycles like piperidine and morpholine, suggest their utility as building blocks in drug discovery (Feskov et al., 2019).
Antimicrobial and Anticancer Applications
2-Azetidinone derivatives, structurally related to 1-(Azetidin-3-yl)piperidine-4-carboxylic acid, have exhibited significant antimicrobial activity. Novel compounds synthesized from pyrazin dicarboxylic acid have shown promising antibacterial and antifungal activities, indicating the potential of azetidinone scaffolds in developing new antimicrobial agents (Ayyash & Habeeb, 2019). Additionally, the modification of azetidinones has led to compounds with potential anticancer activities, as seen in Aurora kinase inhibitors, which are crucial in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Applications in Synthesis of Complex Molecules
The versatile reactivity of azetidines allows for the synthesis of complex molecules with potential pharmacological applications. For instance, azetidines are used in the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable in medicinal chemistry (Mollet et al., 2011). Moreover, the ring transformation of azetidines into pyrrolidines and piperidines showcases their utility in generating stereospecifically defined azaheterocycles, essential for drug design (Van Brabandt, Van Landeghem, & Kimpe, 2006).
properties
IUPAC Name |
1-(azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNVRJAQKEUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.